Cas no 87697-99-2 (Benzoic acid,4-hydroxy-, (2R,3S)-1,2,3,4-butanetetrayl ester, rel- (9CI))

87697-99-2 structure
Nome del prodotto:Benzoic acid,4-hydroxy-, (2R,3S)-1,2,3,4-butanetetrayl ester, rel- (9CI)
Benzoic acid,4-hydroxy-, (2R,3S)-1,2,3,4-butanetetrayl ester, rel- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,4-hydroxy-, (2R,3S)-1,2,3,4-butanetetrayl ester, rel- (9CI)
- kelletinin I
- Benzoic acid, 4-hydroxy-, 1,2,3,4-butanetetrayl ester, (R*,S*)-
- [(2S,3R)-2,3,4-tris[(4-hydroxybenzoyl)oxy]butyl] 4-hydroxybenzoate
- AKOS040745945
- [Erythrityl tetrakis(p-hydroxybenzoate)]
- 87697-99-2
- Erythrityl tetrakis (4-hydroxybenzoate)
- DTXSID20236561
- Benzoic acid, 4-hydroxy-, (2R,3S)-1,2,3,4-butanetetrayl ester, rel-
-
- Inchi: 1S/C32H26O12/c33-23-9-1-19(2-10-23)29(37)41-17-27(43-31(39)21-5-13-25(35)14-6-21)28(44-32(40)22-7-15-26(36)16-8-22)18-42-30(38)20-3-11-24(34)12-4-20/h1-16,27-28,33-36H,17-18H2/t27-,28+
- Chiave InChI: UFYXGHSICNSXJL-HNRBIFIRSA-N
- Sorrisi: C(OC[C@H](OC(=O)C1=CC=C(O)C=C1)[C@H](OC(=O)C1=CC=C(O)C=C1)COC(=O)C1=CC=C(O)C=C1)(=O)C1=CC=C(O)C=C1
Proprietà calcolate
- Massa esatta: 602.142
- Massa monoisotopica: 602.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 44
- Conta legami ruotabili: 15
- Complessità: 863
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 186A^2
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.44
- Punto di ebollizione: 843.5°C at 760 mmHg
- Punto di infiammabilità: 274.1°C
- Indice di rifrazione: 1.654
Benzoic acid,4-hydroxy-, (2R,3S)-1,2,3,4-butanetetrayl ester, rel- (9CI) Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Benzoic acid,4-hydroxy-, (2R,3S)-1,2,3,4-butanetetrayl ester, rel- (9CI) Letteratura correlata
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
87697-99-2 (Benzoic acid,4-hydroxy-, (2R,3S)-1,2,3,4-butanetetrayl ester, rel- (9CI)) Prodotti correlati
- 17696-61-6(Butan-2-yl 4-Hydroxybenzoate)
- 1790203-60-9(3-cyclopentyl-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea)
- 2034381-01-4(N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide)
- 2680666-61-7(2-{(tert-butoxy)carbonyl(3-methylphenyl)amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)
- 2228960-45-8(2-{1-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropyl}acetic acid)
- 2034310-69-3(N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide)
- 5470-65-5(3-Bromo-4-nitrophenol)
- 1443979-47-2(2',3'-dihydro-1'H-spirocyclopropane-1,4'-quinoline hydrochloride)
- 27582-21-4(6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine)
- 1353970-06-5(2-Chloro-1-[3-(isopropyl-Methyl-aMino)-piperidin-1-yl]-ethanone)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
